4-methyl-2-(1H-pyrrol-1-yl)-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a thiazole ring, a trifluoromethyl group, and a benzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole ring could be formed through a Paal-Knorr synthesis or a Knorr pyrrole synthesis . The thiazole ring could be synthesized through a Hantzsch thiazole synthesis . The trifluoromethyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and thiazole rings are both five-membered rings with heteroatoms, which would contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyrrole and thiazole rings, as well as the trifluoromethyl group. The pyrrole ring is aromatic and can participate in electrophilic substitution reactions . The thiazole ring is also aromatic and can undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. The presence of the pyrrole and thiazole rings could contribute to its stability, while the trifluoromethyl group could increase its lipophilicity .Scientific Research Applications
Heterocyclic Compound Synthesis
Research on heterocyclic compounds, such as the synthesis of benzothiophenyl-hydrazonoesters, showcases the diverse reactivity of heterocyclic compounds toward various nitrogen nucleophiles, leading to the formation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These findings highlight the potential of such compounds in synthesizing a wide range of heterocyclic derivatives, which are crucial in pharmaceuticals, agrochemicals, and materials science (Mohareb et al., 2004).
Molecular Design and Synthesis
The molecular design and synthesis of specific structures, such as N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, demonstrate the strategic approach to designing inhibitors targeting specific enzymes or receptors, such as co-activator associated arginine methyltransferase 1 (CARM1). This research underscores the importance of molecular design in developing targeted therapies for various diseases (Allan et al., 2009).
Electropolymerization and Surface Modification
Studies on the electropolymerization and electrocopolymerization of aromatic pyrrole derivatives for modifying surface properties of polymers illustrate the application of heterocyclic compounds in materials science. Such modifications can enhance the properties of polymer layers, making them more suitable for various applications, including sensors, coatings, and electronic devices (Schneider et al., 2017).
Antimicrobial and Antiviral Research
The development of novel compounds with antimicrobial and antiviral properties is another significant area of research. For instance, studies on thieno[2,3-d]pyrimidine derivatives have shown promising antimicrobial activities, suggesting the potential use of such compounds in combating infectious diseases (Kolisnyk et al., 2015).
Anticancer Research
The synthesis and evaluation of compounds for anticancer activity represent a critical research domain. Compounds such as 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives have been studied for their potential in vitro anticancer activity, highlighting the role of heterocyclic compounds in the development of new anticancer therapies (Rasal et al., 2020).
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c1-11-14(25-16(22-11)23-8-2-3-9-23)15(24)21-10-12-4-6-13(7-5-12)17(18,19)20/h2-9H,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXMPRGJXOVVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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